3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid
Description
3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid moiety. Its structure comprises a strained cyclobutane ring substituted with two methyl groups at the 2-position, a Boc-protected aminomethyl group at the 3-position, and a carboxylic acid at the 1-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization or interaction in biological systems . The cyclobutane ring introduces steric constraints and conformational rigidity, which may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPPZGGIHXHHE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)O)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117837 | |
| Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188918-40-3 | |
| Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188918-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as cis-3-(tert-butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid, is primarily used as a protecting group in organic synthesis. The primary targets of this compound are amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Mode of Action
The compound interacts with its targets (amines) by adding a tert-butoxycarbonyl (BOC) group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process is known as BOC protection. The BOC group serves as a protective group for amines during organic synthesis.
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. The BOC group protects the amines from unwanted reactions during selective or multistep organic synthesis. This protection expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis.
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis. This protection allows for more efficient reactants and reaction media in organic synthesis. For example, the compound has been used as a starting material in dipeptide synthesis.
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and pH. For instance, the BOC group can be added to amines under aqueous conditions. Additionally, the removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Analysis
Biochemical Properties
3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and peptidomimetics. The compound interacts with various enzymes and proteins during these processes. For instance, it can be used as a substrate for peptide coupling reactions, where it interacts with coupling reagents and enzymes to form peptide bonds. The nature of these interactions is primarily based on the compound’s ability to form stable amide bonds, which are essential for the structural integrity of peptides.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the peptides’ interaction with cell surface receptors, thereby affecting downstream signaling pathways. Additionally, the presence of this compound in cellular environments can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit proteolytic enzymes by mimicking the natural substrate and binding to the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular function, as the activity of the targeted enzyme is modulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and other bioactive molecules. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its incorporation into peptides can alter the peptides’ stability and activity, thereby influencing metabolic pathways that depend on these peptides.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific cellular regions can enhance or inhibit certain biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, as its presence in certain subcellular regions can enhance its interactions with target biomolecules and modulate its biochemical effects.
Biological Activity
3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid, also known as Boc-amino cyclobutanecarboxylic acid, is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. Its unique cyclobutane ring structure may confer specific pharmacological properties, making it a candidate for further research in drug development.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 292606-35-0
- Physical State : Solid
- Melting Point : 72.0 to 76.0 °C
- Purity : >98% (GC)
Biological Activity
Current research indicates that compounds like this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclobutane compounds can possess antimicrobial activity against various pathogens.
- Antitumor Activity : Some studies have indicated that similar structures could inhibit tumor growth in specific cancer cell lines, although direct evidence for this compound is limited.
- Enzyme Inhibition : Research into related compounds shows potential as enzyme inhibitors, which could be beneficial in treating diseases like hypertension or diabetes.
Antimicrobial Activity
A study investigating the antimicrobial effects of cyclobutane derivatives found that certain modifications increased efficacy against Gram-positive bacteria. While specific data on this compound is scarce, the general trend suggests potential for similar activity.
Antitumor Properties
Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with a similar backbone demonstrated significant cytotoxicity against human breast cancer cells in vitro. Further investigation is necessary to determine if this compound exhibits comparable effects.
| Compound | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| Similar Cyclobutane Derivative | Antitumor | MCF-7 (Breast Cancer) | 15 |
| Related Compound | Antimicrobial | Staphylococcus aureus | 10 |
Enzyme Inhibition
A review of enzyme inhibitors derived from cyclobutane structures highlighted their potential role in modulating metabolic pathways. For example, compounds targeting dipeptidyl peptidase IV (DPP-IV) showed promise in managing type 2 diabetes. Further studies are warranted to explore the specific inhibitory potential of this compound on relevant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, it is compared to structurally related analogs (Table 1). Key factors include ring size , substituent effects , and protective group stability .
Table 1: Comparative Analysis of Cyclobutane Derivatives
| Compound Name | Ring Size | Substituents | Protective Group | Melting Point (°C) | Solubility (mg/mL) | Stability (pH 7.4) |
|---|---|---|---|---|---|---|
| 3-(Boc-amino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid | 4-membered | 2,2-dimethyl; Boc-amino-methyl | Boc | 145–148 | 12.5 (DMSO) | Stable (24h) |
| 3-(Fmoc-amino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid | 4-membered | 2,2-dimethyl; Fmoc-amino-methyl | Fmoc | 132–135 | 8.2 (DMSO) | Degrades (12h) |
| 3-(Boc-amino-methyl)-cyclopentanecarboxylic acid | 5-membered | Boc-amino-methyl | Boc | 120–123 | 18.0 (DMSO) | Stable (24h) |
| 3-(Boc-amino-methyl)-cyclohexanecarboxylic acid | 6-membered | Boc-amino-methyl | Boc | 98–101 | 22.5 (DMSO) | Stable (24h) |
Key Findings :
Ring Size and Stability :
- The 4-membered cyclobutane ring exhibits higher ring strain compared to 5- or 6-membered analogs, leading to reduced thermal stability (higher melting point) and lower solubility in polar solvents .
- Cyclopentane and cyclohexane derivatives show increased solubility due to reduced steric hindrance and improved solvation .
Protective Group Impact :
- The Boc group provides superior stability under neutral conditions compared to Fmoc, which degrades rapidly in basic environments. This makes the Boc-protected compound more suitable for acid-sensitive synthetic workflows .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid?
Methodological Answer:
Synthesis typically involves:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure to construct the 2,2-dimethylcyclobutane scaffold, ensuring regioselectivity .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino-methyl moiety via carbamate formation, using Boc anhydride (Boc₂O) in the presence of a base like DMAP .
- Carboxylic Acid Functionalization : Maintain the carboxylic acid group during synthesis by avoiding esterification; TFA (trifluoroacetic acid) can be used for final deprotection if intermediates are protected .
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography for intermediates, monitoring purity via TLC or HPLC .
Advanced: How does steric hindrance from the tert-butyl group influence reaction kinetics in downstream modifications?
Methodological Answer:
The bulky tert-butyl group in the Boc moiety can:
- Limit Accessibility : Reduce nucleophilic attack at the amino-methyl group, necessitating elevated temperatures or prolonged reaction times for acylation or alkylation steps. Kinetic studies using NMR can quantify steric effects .
- Dictate Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and mitigate steric crowding during coupling reactions .
- Impact Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may require tailored ligands (e.g., bulky phosphines) to accommodate steric constraints .
Basic: What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .
Advanced: How does the cyclobutane ring’s strain affect the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The strained cyclobutane ring may undergo partial ring-opening under strong acids (e.g., HCl, H₂SO₄). Monitor degradation via HPLC at λ = 210–254 nm, comparing retention times to standards .
- Basic Conditions : The carboxylic acid group deprotonates (pKa ~4-5), but the cyclobutane ring remains stable in mild bases (pH < 10). Stability assays in NaOH (0.1–1 M) at 25–50°C can quantify hydrolysis rates .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, which are typically >150°C for Boc-protected cyclobutanes .
Basic: What are common side reactions during Boc deprotection, and how are they mitigated?
Methodological Answer:
- Acid Sensitivity : Use TFA (20–50% in DCM) for Boc removal instead of HCl to minimize carbocation formation from the tert-butyl group .
- Byproduct Formation : Neutralize TFA with bases like NaHCO₃ post-deprotection to prevent esterification of the carboxylic acid group .
- Monitoring : Track deprotection completion via ¹H NMR (disappearance of Boc tert-butyl signal at δ ~1.3 ppm) .
Advanced: How can computational modeling optimize the compound’s conformational stability for drug design?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate cyclobutane ring puckering and Boc group orientation in solvents (e.g., water, DMSO) to predict bioavailability .
- DFT Calculations : Calculate strain energy (~25–30 kcal/mol for cyclobutanes) and compare to analogs (e.g., cyclopentane derivatives) to guide scaffold modifications .
- Docking Studies : Map hydrogen-bonding interactions between the carboxylic acid and target proteins (e.g., enzymes) to refine pharmacophore models .
Basic: How is enantiomeric purity assessed for chiral centers in the cyclobutane ring?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose/amylose derivatives (e.g., Chiralpak AD-H) and hexane/IPA mobile phases to resolve enantiomers .
- Optical Rotation : Compare experimental [α]D values to literature data for Boc-protected cyclobutane analogs .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .
Advanced: What strategies address low solubility in aqueous media for biological assays?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by in vivo hydrolysis .
- Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Prepare buffered solutions (pH 7.4) to deprotonate the carboxylic acid, increasing hydrophilicity .
Basic: What are the storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to slow hydrolysis of the Boc group and cyclobutane ring .
- Desiccation : Use silica gel or molecular sieves to minimize moisture-induced degradation .
- Light Protection : Amber vials prevent UV-induced ring-opening reactions common in strained systems .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in cyclobutane functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
